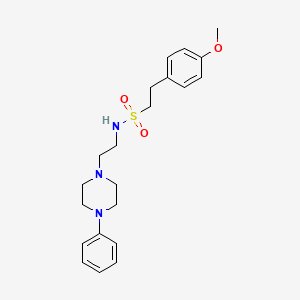

2-(4-甲氧基苯基)-N-(2-(4-苯基哌嗪-1-基)乙基)乙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

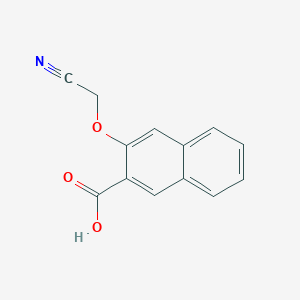

The compound "2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The methoxyphenyl group suggests potential for interaction with biological targets, while the phenylpiperazine moiety is often associated with central nervous system activity. The ethanesulfonamide part of the molecule could confer solubility and potentially aid in bioavailability .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of an amine with benzenesulfonyl chloride to yield the parent sulfonamide, which can then be further derivatized. For instance, the synthesis of N-(4-methoxyphenethyl)benzenesulfonamide was achieved by reacting 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides in the presence of a weak base . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate phenylpiperazine moiety.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can significantly influence their biological activity. Crystal structure analysis of similar compounds has revealed that supramolecular interactions, such as C—H∙∙∙πaryl and C—H∙∙∙O, can lead to the formation of two-dimensional or three-dimensional architectures, which may affect the compound's interaction with biological targets .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, depending on the functional groups present. For example, the tertiary amino function in a substituted piperazine moiety can be removed by acid treatment, as demonstrated with a sulfonate reagent used for analytical derivatization in liquid chromatography . This type of reactivity could be relevant for the compound if it contains a similar tertiary amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are crucial for their application as therapeutic agents or analytical reagents. For instance, the high-affinity inhibition of kynurenine 3-hydroxylase by certain benzenesulfonamides suggests that these compounds can effectively interact with enzyme active sites, which is indicative of their chemical reactivity and potential for specificity . Additionally, the synthesis of radiolabeled benzenesulfonamides for positron emission tomography (PET) imaging implies that these compounds can be modified to possess the necessary properties for in vivo imaging applications .

科学研究应用

合成和结构研究

杂环系统的合成:已合成了2-(4-甲氧基苯基)-N-(2-(4-苯基哌嗪-1-基)乙基)乙烷磺酰胺衍生物,导致新的杂环系统。这些化合物表现出显著的抗炎活性 (Annapurna & Jalapathi, 2014)。

X射线粉末衍射研究:与2-(4-甲氧基苯基)-N-(2-(4-苯基哌嗪-1-基)乙基)乙烷磺酰胺相关的化合物已经通过X射线粉末衍射进行了表征,提供了有关它们结构性质的宝贵信息 (Wang et al., 2017)。

生物和药理研究

抗菌应用:合成的衍生物显示出对大肠杆菌的生物膜抑制作用,表明其作为抗菌剂的潜在应用 (Abbasi et al., 2019)。

抗抑郁和抗焦虑效果:一些衍生物在动物模型中显示出潜在的抗抑郁和抗焦虑药物的效果,暗示在治疗心理健康障碍方面的治疗应用 (Pytka et al., 2015)。

抗氧化和抗癌活性:新型衍生物展示出显著的抗氧化和抗癌活性,突显了它们作为治疗剂治疗各种疾病的潜力 (Tumosienė等,2020)。

化学和材料科学

双核Cu(II)配合物研究:从2-(4-甲氧基苯基)-N-(2-(4-苯基哌嗪-1-基)乙基)乙烷磺酰胺衍生的配体的研究已经为双核Cu(II)配合物的合成和物理化学研究提供了见解,为配位化学领域做出了贡献 (Karthikeyan et al., 2001)。

锌(II)检测用荧光团:衍生物已被用于合成用于锌(II)检测的荧光团,有助于研究细胞内锌水平,对各种生物过程至关重要 (Kimber et al., 2001)。

属性

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-27-21-9-7-19(8-10-21)11-18-28(25,26)22-12-13-23-14-16-24(17-15-23)20-5-3-2-4-6-20/h2-10,22H,11-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKZKKYRLXDXOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2508088.png)

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid](/img/structure/B2508092.png)

![7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2508096.png)

![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2508109.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)